N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(METHYLSULFANYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE
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Overview
Description
N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(METHYLSULFANYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(METHYLSULFANYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene and furan intermediates, followed by the introduction of the piperazine and methylsulfanylphenyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(METHYLSULFANYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(METHYLSULFANYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or to investigate cellular pathways.
Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It can be used in the development of new polymers, coatings, or other materials with specialized properties.
Mechanism of Action
The mechanism of action of N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(METHYLSULFANYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, leading to modulation of their activity. This can result in changes in cellular signaling pathways, gene expression, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and furan derivatives, as well as molecules containing piperazine or methylsulfanylphenyl groups. Examples include:
- 3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide
- N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}
Uniqueness
What sets N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(METHYLSULFANYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
IUPAC Name |
N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-(4-methylsulfanylphenyl)methyl]thiophen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S2/c1-16-17(2)31-24(25-23(28)20-6-5-15-29-20)21(16)22(27-13-11-26(3)12-14-27)18-7-9-19(30-4)10-8-18/h5-10,15,22H,11-14H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEKLATZMOSROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)SC)N3CCN(CC3)C)NC(=O)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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